Megestrol 17-acetate
Description
Structure
3D Structure
Properties
CAS No. |
113-38-2; 595-33-5 |
|---|---|
Molecular Formula |
C24H32O4 |
Molecular Weight |
384.516 |
IUPAC Name |
[(8R,10R,13S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19?,20?,22-,23+,24+/m1/s1 |
InChI Key |
RQZAXGRLVPAYTJ-UFZHOBIOSA-N |
SMILES |
CC1=CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
solubility |
not available |
Origin of Product |
United States |
Chemical Synthesis and Advanced Preparation Methodologies
Isotopic Labeling Methodologies for Research Applications
Synthesis of Carbon-14 (B1195169) Labeled Megestrol (B1676162) 17-acetate
The synthesis of radiolabeled compounds is a critical step in understanding the pharmacokinetic and metabolic fate of pharmaceutical agents. Megestrol 17-acetate has been synthesized with a carbon-14 isotope label, specifically as [6-methyl-14C]megestrol Acetate (B1210297) (17-alpha-acetoxy-6-[14C]-methylpregna-4,6-diene-3,20-dione) . This preparation is essential for tracing the compound through biological systems, allowing for precise quantification and detailed metabolic profiling. The synthesis of such radiolabeled molecules typically involves incorporating the 14C isotope into a stable position within the megestrol acetate structure, ensuring that the labeled compound behaves identically to its unlabeled counterpart during biological processes nih.govportlandpress.com. This meticulous synthetic process is a cornerstone for conducting comprehensive drug metabolism and pharmacokinetic (ADME) studies.
Utility of Labeled Analogs in Metabolic and Analytical Research
Radiolabeled analogs of this compound, particularly those labeled with carbon-14 (14C), are indispensable tools in both metabolic and analytical research. Their primary utility lies in their ability to serve as tracers, enabling the quantitative tracking of the drug and its metabolites within biological matrices.
In metabolic research , the administration of radiolabeled megestrol acetate allows for the comprehensive mapping of its absorption, distribution, metabolism, and excretion (ADME) profile. Studies involving radiolabeled megestrol acetate have elucidated the pathways through which the drug is eliminated from the body. For instance, investigations have quantified the extent of urinary and fecal excretion following administration. These studies reveal that the majority of the administered dose is recovered in urine, with a significant portion also found in feces. Furthermore, radiolabeling is crucial for identifying and quantifying metabolites that may not be readily detectable by conventional analytical methods.
Data Table 1: Excretion Profile of Radiolabeled Megestrol Acetate in Humans
| Excretion Route | Percentage of Administered Dose | Notes |
| Urinary | 56.5% - 78.4% (mean 66.4%) | Represents excretion within 10 days post-administration. |
| Fecal | 7.7% - 30.3% (mean 19.8%) | Represents excretion within 10 days post-administration. |
| Total Recovered | 83.1% - 94.7% (mean 86.2%) | Indicates the overall recovery of radioactivity, accounting for excretion and potential tissue storage. |
| Metabolites | 5% - 8% (of administered dose) | Identified within the urine, contributing to the overall metabolic profile. |
Data compiled from studies involving radiolabeled megestrol acetate administration nih.govncats.ionih.gov.
In analytical research , radiolabeled megestrol acetate provides unparalleled sensitivity and specificity. While advanced techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Fragmentography (GC-MF) are used for analyzing unlabeled megestrol acetate, radiolabeling allows for the detection and quantification of even trace amounts of the parent compound and its metabolites. This is particularly important for accurate mass balance studies and for understanding the complete disposition of the drug in the body. Radiolabeled compounds are essential for identifying metabolites that might otherwise be missed, thereby providing a more complete picture of drug metabolism and ensuring the accurate assessment of drug-related material retention and excretion nih.govnih.govopenmedscience.comresearchgate.net. The use of 14C labeling, in particular, offers a stable and sensitive method for tracing complex metabolic pathways and ensuring that all drug-related components are accounted for, which is vital for regulatory submissions and drug safety assessments.
Progesterone (B1679170) Receptor Agonism and Binding Dynamics
This compound is classified as a progestin, functioning as a potent agonist of the progesterone receptor (PR). patsnap.comwikipedia.org Its progestational activity is central to its use in various therapeutic contexts. By mimicking the actions of natural progesterone, this compound can induce secretory changes in the endometrium, inhibit pituitary gonadotropin production, and consequently decrease estrogen secretion. nih.govdrugs.com
This compound demonstrates a high binding affinity for the progesterone receptor. nih.gov Research indicates that its affinity for the PR is approximately 130% of that of progesterone itself and about 65% of the affinity of the synthetic progestin promegestone (B1679184). wikipedia.org This strong binding affinity underscores its potent progestational effects. While it is a potent progestogen, it also exhibits significant anti-estrogenic effects by virtue of its interaction with the progesterone system, which can modulate the growth of estrogen-sensitive tissues and tumors. drugs.comhpra.ie
Upon binding to the progesterone receptor in the cytoplasm, this compound induces a conformational change in the receptor. This ligand-receptor complex is then translocated into the cell nucleus. cancer.gov Within the nucleus, the complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to an alteration in protein synthesis that modulates cellular growth and differentiation in reproductive tissues. patsnap.comcancer.gov For instance, in endometrial carcinoma cells, the interaction of this compound with the progesterone receptor B/FOXO1 axis has been shown to drive cell senescence. nih.gov
Glucocorticoid Receptor Interactions and Activity
In addition to its primary progestational activity, this compound exhibits significant interaction with the glucocorticoid receptor (GR), acting as a GR agonist. wikipedia.orgnih.gov This glucocorticoid activity is a notable aspect of its pharmacological profile and is associated with some of its therapeutic effects and side effects. nih.govnih.gov
This compound displays a considerable affinity for the glucocorticoid receptor. One study found that it possesses 30% of the binding affinity of the potent synthetic corticosteroid dexamethasone (B1670325) for the GR. wikipedia.org Another study revealed that this compound binds more strongly to glucocorticoid receptors than the primary endogenous glucocorticoid, cortisol, with a reported affinity of 46% for this compound compared to 25% for cortisol. nih.gov This suggests that this compound may have one of the highest relative glucocorticoid effects among clinically used progestins. wikipedia.org
By binding to and activating the glucocorticoid receptor, this compound can modulate glucocorticoid-sensitive pathways. hres.cadrugs.com This interaction is believed to contribute to some of its therapeutic effects, such as appetite stimulation. patsnap.comyoutube.com However, this glucocorticoid activity can also lead to clinical manifestations of glucocorticoid excess, such as Cushing's syndrome, or adrenal insufficiency upon withdrawal of the drug, due to the suppression of the hypothalamic-pituitary-adrenal axis. drugs.comnih.govdrugs.com
Androgen Receptor Binding and Antiandrogenic Properties
This compound is also known to interact with the androgen receptor (AR), where it exhibits antiandrogenic properties. hpra.ienih.gov It is a strong competitor for the binding of steroids to the androgen receptor. nih.gov This antiandrogenic activity contributes to its therapeutic applications in certain hormone-sensitive conditions.
The antiandrogenic effects of this compound are multifaceted. It has been shown to suppress the production of luteinizing hormone from the pituitary gland, which in turn leads to a reduction in serum androgen levels. hres.ca Furthermore, at the tissue level, this compound can directly interfere with androgen action. Studies on human benign prostatic hypertrophy (BPH) tissue have demonstrated that this compound can decrease the enzymatic reduction of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). oup.com Additionally, it has been observed to inhibit the binding of DHT to the androgen receptor within prostate cells, further blocking androgen-mediated effects. oup.comnih.gov
Data Tables
Table 1: Comparative Receptor Binding Affinity of this compound
| Receptor | Relative Binding Affinity of this compound | Reference Compound |
| Progesterone Receptor | ~130% | Progesterone |
| Progesterone Receptor | ~65% | Promegestone |
| Glucocorticoid Receptor | ~30% | Dexamethasone |
| Glucocorticoid Receptor | 46% | Cortisol (25%) |
This table provides an overview of the relative binding affinities of this compound to various steroid hormone receptors as reported in the literature.
Metabolic Pathways and Enzymatic Biotransformation Studies
Identification of Cytochrome P450 Enzymes (P450s) in Megestrol (B1676162) 17-acetate Metabolism
The metabolism of megestrol 17-acetate is significantly influenced by the cytochrome P450 (P450) superfamily of enzymes, which are crucial for the biotransformation of many drugs. tandfonline.comnih.govnih.govfigshare.com Studies have been conducted to identify the specific P450 isoforms responsible for its oxidative metabolism. tandfonline.comnih.govnih.govfigshare.com
Role of CYP3A4 in Oxidative Metabolism
Research has pinpointed CYP3A4 as a primary enzyme in the oxidative metabolism of this compound. tandfonline.comnih.govnih.govfigshare.com In vitro studies using human liver microsomes (HLMs) and recombinant P450s have demonstrated the significant contribution of CYP3A4. tandfonline.comnih.govresearchgate.net At a substrate concentration of 28 μM, CYP3A4 was identified as the sole enzyme responsible for the metabolism. tandfonline.comnih.govfigshare.comresearchgate.net When the substrate concentration was increased to 62 μM, both CYP3A4 and CYP3A5 were found to be involved in the oxidative metabolism of this compound. tandfonline.comnih.govfigshare.comresearchgate.net
Further evidence for the central role of CYP3A4 comes from inhibition studies. The use of ketoconazole (B1673606) and troleandomycin (B1681591), known inhibitors of CYP3A4, resulted in a significant reduction in the formation of this compound's metabolites in both HLMs and recombinant CYP3A4 systems. nih.gov Specifically, at a substrate concentration of 62 μM in HLMs, ketoconazole and troleandomycin inhibited the formation of metabolite M1 by 100% and 94.4%, respectively, and completely inhibited the formation of metabolite M2. nih.gov In experiments with recombinant CYP3A4 at the same substrate concentration, the inhibition of M1 formation was 98.6% with ketoconazole and 97.4% with troleandomycin, with M2 formation again being completely inhibited. nih.gov
Moreover, this compound has been identified as a specific inducer of CYP3A4, acting through the activation of the human pregnane (B1235032) X receptor (hPXR). nih.govspringermedizin.de This induction was observed to be greater than four-fold in human hepatocytes and HepG2 cells, suggesting a potential for drug-drug interactions when co-administered with other substrates of CYP3A4. nih.govspringermedizin.de
UDP-Glucuronosyltransferases (UGTs) in this compound Biotransformation
Following oxidative metabolism, this compound and its metabolites undergo phase II biotransformation, primarily through glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). tandfonline.comnih.govnih.govfigshare.comresearchgate.net UGTs are a superfamily of enzymes that play a critical role in the detoxification and elimination of various compounds by conjugating them with glucuronic acid. nih.gov
Initial experiments revealed that this compound itself does not form glucuronides when incubated with human liver microsomes in the presence of UDPGA alone. nih.gov However, when co-incubated with both NADPH and UDPGA, allowing for initial oxidation by P450 enzymes, two glucuronide conjugates, designated MG1 and MG2, were detected. nih.gov
Screening of various recombinant UGT isoforms identified several enzymes capable of forming these glucuronides. UGT2B17 was found to be capable of forming both MG1 and MG2. tandfonline.comnih.govnih.govfigshare.comresearchgate.net Other isoforms involved in the formation of both glucuronides include UGT1A9, UGT1A8, and UGT1A3. nih.gov Additionally, UGT2B15, UGT2B10, UGT2B7, and UGT1A1 were shown to be involved in the formation of MG1. nih.gov
Characterization of Oxidative Metabolites (e.g., M1 and M2 alcohols)
The primary oxidative metabolites of this compound produced by human liver microsomes have been identified and characterized. tandfonline.comnih.govnih.govfigshare.comresearchgate.net Two major oxidative metabolites, M1 and M2, and one minor metabolite, M3, have been observed. nih.gov Through the use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, M1 and M2 have been identified as alcohol metabolites of this compound. tandfonline.comnih.govfigshare.comresearchgate.net The proposed metabolic pathway involves the hydroxylation of the parent compound. researchgate.net
The formation rates of these metabolites by CYP3A4 have been quantified. For M1, the formation rates were 4.5 ± 0.3 pmol/min/pmol P450 at a 28 μM this compound concentration and 9.6 ± 0.3 pmol/min/pmol P450 at a 62 μM concentration. nih.gov For M2, the formation rates by CYP3A4 were 2.6 ± 0.04 pmol/min/pmol P450 at 28 μM and 4.9 ± 0.1 pmol/min/pmol P450 at 62 μM. nih.gov
Studies on Steroid Metabolism Enzymes
This compound has been shown to influence the activity of key enzymes involved in steroid metabolism, particularly 5-alpha reductase.
Inhibition of 5-alpha Reductase
Several studies have demonstrated that this compound acts as an inhibitor of 5-alpha reductase, the enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). oup.comnih.gov In a study involving patients with benign prostatic hypertrophy, administration of this compound led to a significant decrease in 5-alpha reductase activity in prostate tissue. nih.gov When minced prostate tissue from treated patients was incubated with testosterone, the formation of reduced products was only 31% of that observed in control tissues. nih.gov
This inhibitory action results in a notable reduction of DHT levels within the prostate. In one study, endogenous DHT levels in patients treated with this compound averaged 1.1 ng/g, a significant decrease from the 3.9 ng/g found in the control group. nih.gov Another study comparing different androgen inhibition methods found that this compound, in combination with other agents, also led to decreased tissue DHT levels. nih.gov The inhibition of 5-alpha reductase is a key mechanism through which this compound exerts its antiandrogenic effects on the prostate. nih.gov
Impact on 3-oxido-reductase Enzyme Activity
Research has demonstrated that this compound significantly impacts 3-oxido-reductase enzyme activity. In a study involving patients with benign prostatic hypertrophy, the administration of this compound led to a substantial decrease in this enzyme's activity within prostate tissue. oup.comnih.gov Specifically, the conversion of dihydrotestosterone (DHT) to diols, a reaction mediated by 3-oxido-reductase, was reduced to negligible values in patients treated with the compound, compared to an 8.7% conversion rate in the control group. oup.comnih.gov
| Parameter | Control Group | Megestrol Acetate-Treated Group | Reference |
|---|---|---|---|
| Prostate 3-oxido-reductase Activity (% conversion of DHT to diols) | 8.7% | Negligible | oup.comnih.gov |
Influence on Steroid-Protein Binding
This compound exerts a notable influence on the binding of steroids to proteins. It functions as an agonist with a high affinity for the progesterone (B1679170) receptor. nih.gov Studies have also revealed its significant interaction with glucocorticoid receptors, binding to them with a 46% affinity, which is higher than that of cortisol (25%). nih.gov
In research on human prostate tissue, this compound was shown to interfere with the binding of dihydrotestosterone (DHT) to cytosol receptor proteins. oup.comnih.gov In the control group, a DHT-binding receptor was identified in 14 out of 17 prostate samples. oup.comnih.gov In contrast, among patients treated with this compound, this binding could not be demonstrated in 4 out of 5 prostate samples. oup.comnih.gov This suggests a significant blockade of androgen effects at the receptor level. oup.com
| Binding Parameter | Finding | Reference |
|---|---|---|
| Glucocorticoid Receptor Affinity | 46% (compared to Cortisol's 25%) | nih.gov |
| Demonstrable DHT binding to cytosol receptor protein (Control) | 14 out of 17 prostates | oup.comnih.gov |
| Demonstrable DHT binding to cytosol receptor protein (Megestrol Acetate-Treated) | 1 out of 5 prostates | oup.comnih.gov |
Metabolic Pathways for Elimination (Urinary and Fecal Excretion in Research Models)
The primary route of elimination for this compound and its metabolites in humans is through urinary excretion. nih.govnih.gov Studies have quantified the excretion pathways, showing that a significant portion of the administered dose is eliminated in the urine. nih.gov Fecal excretion represents a secondary, but also substantial, route of elimination. nih.gov
The distribution of excretion is as follows:
Urinary Excretion: Ranges from 56.5% to 78.4%, with a mean of 66.4%. nih.gov
Fecal Excretion: Ranges from 7.7% to 30.3%, with a mean of 19.8%. nih.gov
Some portion of the compound that is not accounted for in urinary and fecal analysis may be excreted via respiration as labeled carbon dioxide or stored in fat. nih.govdrugbank.com
| Excretion Pathway | Excretion Range (%) | Mean Excretion (%) | Reference |
|---|---|---|---|
| Urinary | 56.5 - 78.4 | 66.4 | nih.gov |
| Fecal | 7.7 - 30.3 | 19.8 | nih.gov |
Structure Activity Relationship Sar Investigations
Correlation of Structural Features with Receptor Binding Affinities
Megestrol (B1676162) 17-acetate exhibits significant binding affinities for multiple steroid hormone receptors, influencing its pharmacological profile.
Progesterone (B1679170) Receptor (PR): Megestrol 17-acetate functions as a potent agonist of the progesterone receptor (PR). It demonstrates a high relative affinity for the PR, reportedly binding with approximately 130% of the affinity of progesterone and about 65% of that of promegestone (B1679184) wikipedia.org. This strong interaction with the PR is fundamental to its progestogenic effects, including the induction of secretory changes in the endometrium and antigonadotropic actions wikipedia.orgnih.govebi.ac.uk.
Glucocorticoid Receptor (GR): The compound also binds to the glucocorticoid receptor (GR), displaying a considerable binding affinity. Its relative binding affinity to the GR is approximately 46% compared to cortisol's 25%, and 30% compared to dexamethasone (B1670325) wikipedia.orgnih.govnih.gov. This interaction with the GR is associated with its observed glucocorticoid-like effects, such as the inhibition of lymphocyte proliferation nih.govresearchgate.net.
Androgen Receptor (AR): While possessing weak partial androgenic activity, this compound interacts with the androgen receptor (AR) wikipedia.orgebi.ac.uklipidmaps.org. Studies indicate it binds to the AR with 5% of the affinity of metribolone wikipedia.org. However, at therapeutic concentrations, it functions predominantly as an antiandrogen, acting as an inhibitor of the AR and modulating androgen signaling pathways, which is supported by the absence of virilizing side effects at high doses wikipedia.orgscbt.com.
Estrogen and Mineralocorticoid Receptors (ER, MR): this compound shows negligible affinity for both the estrogen receptor (ER) and the mineralocorticoid receptor (MR) wikipedia.orgeur.nl. This lack of significant binding explains its minimal estrogenic or mineralocorticoid activity.
Table 1: Receptor Binding Affinities of this compound
| Receptor Type | Binding Affinity (Relative to Standard) | Notes | Sources |
| Progesterone Receptor (PR) | ~130% of Progesterone; ~65% of Promegestone | Potent agonist; higher affinity than progesterone; binds with high relative affinity. | wikipedia.orgnih.govlipidmaps.org |
| Glucocorticoid Receptor (GR) | 46% of Cortisol; 30% of Dexamethasone | Considerable binding affinity; correlates with glucocorticoid-like effects. | wikipedia.orgnih.govnih.govresearchgate.net |
| Androgen Receptor (AR) | 5% of Metribolone | Weak partial androgenic activity; acts as an inhibitor at clinical doses; binds with lower affinity than potent androgens. | wikipedia.orglipidmaps.orgscbt.comeur.nl |
| Estrogen Receptor (ER) | Negligible | No significant estrogenic activity. | wikipedia.orgeur.nl |
| Mineralocorticoid Receptor (MR) | Negligible | No significant mineralocorticoid activity. | wikipedia.org |
Impact of Molecular Modifications on Progestogenic Activity
The core steroidal skeleton of this compound, derived from progesterone, is fundamental to its progestogenic activity nih.govbccancer.bc.ca. Key structural features that influence its potency include:
C6 Methyl Group and C4-C6 Double Bond: These modifications on the steroid nucleus are critical for its high progestogenic potency. For comparison, melengestrol (B123420) acetate (B1210297) (MLGA), which differs from megestrol acetate by the addition of a C16 methylene (B1212753) group, exhibits 73% of progesterone's affinity for the PR in rhesus monkey uterus wikipedia.org. This highlights how specific modifications to the steroid backbone can modulate progestogenic efficacy.
Table 2: Comparative Progestogenic Potency
| Compound | Relative Progestogenic Affinity (vs. Progesterone) | Notes | Sources |
| Megestrol Acetate | ~130% | Potent synthetic progestogen. | wikipedia.org |
| Progesterone | 100% (Reference) | Natural progestogen. | wikipedia.org |
| Promegestone | ~145% (Derived) | Potent synthetic progestogen. | wikipedia.org |
Note: Promegestone affinity is ~145% of megestrol acetate's affinity, as megestrol acetate has 65% of promegestone's affinity.
Relationship Between Structure and Glucocorticoid Activity
The pregnane-type steroid structure of this compound is intrinsically linked to its ability to bind and activate the glucocorticoid receptor (GR) nih.gov. The specific arrangement of functional groups, including the ketone at C3, the Δ⁴,⁶-diene system, and the 17α-acetoxy group, contributes to its significant GR binding affinity (46% relative to cortisol) nih.govnih.gov. This binding affinity directly correlates with its observed glucocorticoid-like effects, such as the inhibition of lymphocyte proliferation in response to T-cell mitogens nih.gov.
SAR for Antiandrogenic Properties
This compound exerts antiandrogenic effects primarily through its interaction with the androgen receptor (AR) scbt.comhres.ca. Although it possesses weak partial androgenic activity, its structural configuration allows it to act as an inhibitor of the AR at therapeutic concentrations wikipedia.orgscbt.com. This antiandrogenic action is further supported by its ability to suppress adrenal androgens and potentially inhibit enzymes critical for androgen metabolism, such as 5α-reductase bccancer.bc.cahres.cahres.ca. The lack of virilizing side effects, even at high doses, underscores its predominant antiandrogenic role in vivo wikipedia.org.
Compound List
Advanced Analytical and Bioanalytical Methodologies for Research
Chromatographic Techniques
Chromatography is a fundamental tool for the separation and quantification of megestrol (B1676162) 17-acetate. High-performance liquid chromatography and gas chromatography-based methods are prominently used.
High-Performance Liquid Chromatography (HPLC) is a widely employed method for the quantitative analysis of megestrol 17-acetate in biological fluids like plasma and for assessing the purity of the active pharmaceutical ingredient (API). nih.govnih.govrjptonline.org Several HPLC methods have been developed, demonstrating good linearity, sensitivity, and reproducibility. nih.gov
One established HPLC procedure for quantifying this compound in human plasma involves a µ-Bondapak C18 column and a mobile phase consisting of acetonitrile (B52724), methanol, water, and acetic acid (41:23:36:1). nih.gov Detection is typically carried out using a UV detector at 280 nm. nih.gov In this system, this compound elutes at approximately 6-7 minutes. nih.gov The method has shown linearity in the plasma concentration range of 10-600 ng/mL, with a detection limit of 5 ng/mL. nih.gov The mean intra- and interassay precision, measured by the relative standard deviation (RSD), were reported to be 4% and 6%, respectively, with accuracies within 3% of the actual values. nih.gov
For residue analysis on manufacturing equipment to prevent cross-contamination, an HPLC method has been validated and found to be linear in a concentration range of 0.03-15 µg/ml. rjptonline.org This method demonstrated a precision RSD of 1% and a recovery of over 90%. rjptonline.org Another method for analyzing this compound and its metabolites in human liver microsomes utilized a mobile phase of acetonitrile, water, and acetic acid (60/39/1) with a flow rate of 1 ml/min, resulting in a retention time of 11.5 minutes for the parent compound. nih.gov
Table 1: HPLC Methods for this compound Analysis
| Parameter | Method 1 (Plasma) nih.gov | Method 2 (Residue Analysis) rjptonline.org | Method 3 (Metabolite Analysis) nih.gov |
|---|---|---|---|
| Column | µ-Bondapak C18 | Not Specified | Not Specified |
| Mobile Phase | Acetonitrile:Methanol:Water:Acetic Acid (41:23:36:1) | Not Specified | Acetonitrile:Water:Acetic Acid (60:39:1) |
| Detection | 280 nm | Not Specified | Not Specified |
| Retention Time | 6-7 min | Not Specified | 11.5 min |
| Linear Range | 10-600 ng/mL | 0.03-15 µg/mL | 5-1000 µM |
| Limit of Detection | 5 ng/mL | Not Specified | Not Specified |
Gas chromatography combined with mass fragmentography (GC-MF) is a highly specific and sensitive method for the determination of this compound. nih.gov This technique offers an advantage in its ability to provide structural information, which aids in the definitive identification of the analyte. While less common than HPLC for routine quantification, GC-MF serves as a valuable reference method. capes.gov.br It has been noted that plasma levels of this compound determined by GC methods can be higher than those obtained by HPLC or radioimmunoassay. nih.gov The analysis of related steroids, such as medroxyprogesterone (B1676146) acetate (B1210297), by GC-MS often involves derivatization to improve chromatographic properties and sensitivity. For instance, 3-enol,trifluoroacyl esters have been used for this purpose. capes.gov.br
Gas-liquid chromatography (GLC) has been utilized for the assay of this compound, particularly in pharmaceutical formulations like ovulation control tablets. oup.comoup.com A common approach employs a packed column, such as 3.5% G.E. SE-30 on Diatoport S, with a flame ionization detector (FID). oup.com The operating conditions for such an analysis typically involve column temperatures around 223°C and nitrogen as the carrier gas. oup.com This method provides a reliable means to control the quantity of this compound in commercial preparations. oup.com
Table 2: Gas Chromatography Conditions for this compound Analysis
| Parameter | Gas Liquid Chromatography (GLC) oup.com |
|---|---|
| Column | 4 ft. x 4 mm i.d. glass column with 3.5% G.E. SE-30 on Diatoport S (80-100 mesh) |
| Column Temperature | 223°C |
| Vaporizer Temperature | 290°C |
| Detector Temperature | 250°C |
| Carrier Gas (Nitrogen) Flow | 40 ml/min |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound and its metabolites. Raman spectroscopy and Nuclear Magnetic Resonance are key methods in this domain.
Raman spectroscopy, specifically FT-Raman, has been used for the characterization of this compound. nih.gov This non-destructive technique provides detailed information about the vibrational modes of the molecule, yielding a unique spectral fingerprint. The spectrum of this compound is available in spectral databases, serving as a reference for identification and quality control purposes. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural identification of this compound metabolites. nih.govresearchgate.netnih.gov In studies investigating the in vitro metabolism of this compound using human liver microsomes, NMR was instrumental in characterizing the resulting oxidative metabolites. nih.govresearchgate.net
Mass Spectrometry (MS) for Residue and Degradation Product Analysis
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as a powerful tool for the determination and quantification of this compound (MA) residues and its degradation products in various matrices. fda.govnih.govnih.gov This methodology is favored for its high sensitivity and specificity, allowing for the detection of trace amounts of the compound. asu.edu
In research settings, LC-MS methods are developed to support the analysis of MA in biological tissues such as liver and fat. fda.gov For instance, a validated high-performance liquid chromatography-mass spectrometry (HPLC-MS) method for determining MA residues in bovine fat and liver involves sample extraction with ethyl acetate/hexane, partitioning into acetonitrile, and purification using solid-phase extraction (SPE). fda.gov The analysis is then performed by gradient reverse-phase HPLC with positive-mode electrospray ionization (ESI) mass spectrometric detection. fda.govnih.gov
The identification of MA's oxidative metabolites is a key area of research, as these degradation products can possess pharmacological activity. nih.gov Studies using human liver microsomes (HLMs) have successfully produced and isolated oxidative metabolites for structural analysis by MS and nuclear magnetic resonance (NMR). nih.gov Such research has identified that Cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, are responsible for the oxidative metabolism of MA into two primary alcohol metabolites. nih.gov Following oxidation, these metabolites can be further converted into secondary glucuronides. nih.gov
The development of multi-residue screening methods using techniques like liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) allows for the simultaneous determination of various veterinary drugs, including MA, in complex matrices like animal feces. nih.gov These methods require robust sample preparation, often involving homogenization and dispersive solid-phase extraction (d-SPE), to ensure reliable identification and quantification. nih.gov
Below is a table summarizing key parameters from a representative LC-MS method for MA analysis.
| Parameter | Details | Source |
| Technique | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | fda.gov |
| Matrix | Bovine Liver and Fat | fda.gov |
| Sample Preparation | Extraction with ethyl acetate/hexane, acetonitrile partitioning, solid-phase extraction (SPE) cleanup. | fda.gov |
| Ionization Mode | Positive-mode Electrospray Ionization (ESI) | nih.gov |
| Monitored Ion (Example) | m/z 396.9-397.6 for Melengestrol (B123420) Acetate (a related compound) | fda.gov |
| Internal Standard | Trideuterated analog (e.g., d3-MGA) | fda.gov |
| Metabolite Identification | Oxidative metabolites (two alcohols) and secondary glucuronides identified using MS and NMR. | nih.gov |
Radioimmunoassay (RIA) in Research Settings
Radioimmunoassay (RIA) is an analytical technique that has been used to estimate the plasma concentrations of this compound. fda.govnih.gov This method is based on the principle of competitive binding, where a radioactive antigen (tracer) competes with a non-radioactive antigen (the analyte in the sample) for a limited number of binding sites on a specific antibody. iaea.org The extreme sensitivity of RIA allows for the quantification of minute quantities of substances from small biological samples. iaea.org
In the context of this compound analysis, RIA provides a method for determining its concentration in plasma. fda.govnih.gov However, a significant characteristic of the RIA for megestrol acetate is its non-specificity. fda.govnih.gov The assay cross-reacts with the metabolites of megestrol acetate. fda.govnih.gov Consequently, the concentrations measured by RIA are generally higher than those determined by more specific methods like gas chromatography-mass fragmentography (GC-MF) or high-performance liquid chromatography (HPLC), which can distinguish the parent compound from its metabolites. fda.govnih.gov
The development of RIA for small molecules like steroids involves synthesizing appropriate immunogens and radiolabeled conjugates to produce the necessary antibodies and tracers. researchgate.net Despite its lower specificity compared to chromatographic methods, RIA can be a valuable tool in research for its simplicity, cost-effectiveness, and high throughput, especially in initial screening or when assessing the total immunoreactive substance (parent drug plus metabolites). researchgate.net The technique requires only modest equipment and facilities, making it accessible for various research applications. researchgate.net
Quality by Design (QbD) Approaches in Bioanalytical Method Development
Quality by Design (QbD) is a systematic approach to development that emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.govnih.gov This concept has been extended from pharmaceutical manufacturing to the development of analytical methods, including bioanalytical methods for compounds like this compound. nih.govfda.gov Analytical QbD (AQbD) aims to develop robust and rugged methods that consistently meet their intended performance criteria. mdpi.com
The AQbD process begins with defining an Analytical Target Profile (ATP) . nih.gov The ATP is a prospective summary of the performance characteristics required for the analytical method to ensure the quality of the measurement. For a bioanalytical HPLC method for megestrol acetate, the ATP would define requirements for specificity, linearity, accuracy, precision, and the limit of quantification (LOQ).
Key elements of the QbD approach in bioanalytical method development include:
Identification of Critical Quality Attributes (CQAs): These are the properties of the analytical result (e.g., peak area, retention time, tailing factor) that should be within an appropriate limit, range, or distribution to ensure the desired quality of the measurement. nih.govnih.gov
Risk Assessment: This involves identifying and ranking method parameters that could potentially impact the CQAs. For an HPLC method, these could include mobile phase composition, flow rate, column temperature, and UV detection wavelength. nih.gov
Design of Experiments (DoE): Systematic experimental designs, such as Box-Behnken or factorial designs, are used to study the effects of the identified critical method parameters on the CQAs. nih.gov This allows for a thorough understanding of the method's operational space and the interactions between variables. nih.gov
Control Strategy: Based on the understanding gained, a control strategy is established to manage risk and ensure the method performs as intended throughout its lifecycle. nih.gov
By applying QbD principles, bioanalytical methods for this compound can be developed with a higher degree of robustness, reducing the likelihood of method failure during validation and routine use. fda.govmdpi.com
Molecularly Imprinted Polymers (MIPs) for Selective Extraction and Analysis
Molecularly Imprinted Polymers (MIPs) are synthetic, highly cross-linked polymers engineered to have specific recognition sites for a target molecule or its structural analogs. researchgate.netrndsystems.com These "artificial receptors" are created by polymerizing functional monomers and cross-linkers in the presence of a template molecule (in this case, this compound). rndsystems.comresearchgate.net After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and functionality to the target analyte. rndsystems.com
The high selectivity and robustness of MIPs make them excellent materials for sample preparation, particularly for solid-phase extraction (SPE) in a process known as MISPE. rndsystems.comresearchgate.net They can selectively capture the target analyte from complex matrices like biological fluids or environmental samples, effectively removing interferences and pre-concentrating the analyte before analysis. rndsystems.com
The primary advantages of using MIPs in analytical research include:
High Selectivity and Specificity: MIPs can distinguish between closely related structures, enhancing the reliability of the analysis.
Stability: They are physically robust and stable against a wide range of pH, temperatures, and organic solvents.
Reusability: MIPs can often be regenerated and reused multiple times without significant loss of binding capacity, making them a cost-effective option.
Ease of Preparation and Low Cost: The synthesis of MIPs is relatively straightforward and inexpensive compared to the production of biological receptors like antibodies. researchgate.net
For a steroidal compound like this compound, MIPs can be designed to selectively extract it from various samples, thereby improving the accuracy and sensitivity of subsequent chromatographic analysis.
Optimization of MIP-Solid Phase Extraction (SPE)-Liquid Chromatography Methods
The integration of Molecularly Imprinted Polymers into Solid-Phase Extraction (MIP-SPE) provides a highly selective sample cleanup and pre-concentration step prior to analysis by liquid chromatography (LC). rndsystems.com The optimization of the entire MIP-SPE-LC workflow is crucial for achieving reliable and reproducible results.
The optimization process can be broken down into several key stages:
MIP Synthesis Optimization:
Template, Monomer, and Cross-linker Selection: The choice of functional monomer is critical as its interaction (e.g., hydrogen bonding, ionic, or hydrophobic interactions) with the template dictates the selectivity of the final polymer. For steroidal templates, monomers like methacrylic acid are often used. researchgate.net The molar ratio of template to monomer is a key parameter to optimize, with a common starting point being a 4:1 molar ratio of monomer to template. researchgate.net
Porogen and Polymerization Initiator: The solvent (porogen) used during polymerization influences the morphology and pore structure of the MIP. The initiator triggers the polymerization process.
MIP-SPE Protocol Optimization:
Loading Conditions: The pH and solvent composition of the sample are adjusted to maximize the binding interaction between this compound and the MIP sorbent.
Washing Step: A washing solvent is selected to remove non-specifically bound interfering compounds without eluting the target analyte.
Elution Step: An elution solvent is chosen to disrupt the interactions between the analyte and the MIP, allowing for its complete recovery from the SPE cartridge.
LC Method Integration:
The eluate from the MIP-SPE step is typically evaporated and reconstituted in a solvent compatible with the LC mobile phase to ensure good peak shape and chromatographic performance.
The combination of a highly selective extraction step with the powerful separation capabilities of LC results in a robust analytical method for the determination of this compound in complex samples. rndsystems.comresearchgate.net
Utilization of Stable Isotope Labeled Analogs as Internal Standards
In quantitative bioanalysis using mass spectrometry, the use of an internal standard (IS) is essential to correct for variability during sample preparation and analysis. Stable isotope-labeled (SIL) analogs of the analyte are considered the "gold standard" for internal standards in LC-MS methods.
A SIL analog of this compound would be a molecule where one or more atoms (typically carbon, hydrogen, or nitrogen) are replaced with their heavy stable isotopes (e.g., ¹³C, ²H or deuterium, ¹⁵N). For example, a trideuterated version of a related gestagen (d3-MGA) has been successfully used as an internal standard. fda.gov
The advantages of using a stable isotope-labeled analog as an internal standard for this compound analysis are numerous:
Similar Physicochemical Properties: The SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it behaves similarly during sample extraction, cleanup, and chromatographic separation. This co-elution ensures that any matrix effects or ionization suppression/enhancement experienced by the analyte are mirrored by the internal standard, leading to more accurate quantification.
Correction for Mass Detector Fluctuations: It effectively compensates for any fluctuations in the mass spectrometer's response.
Improved Precision and Accuracy: By accounting for sample-to-sample variability and matrix effects, SIL internal standards significantly improve the precision and accuracy of the assay.
Clear Mass Difference: The SIL-IS is easily distinguished from the native analyte by the mass spectrometer due to its higher mass, without interfering with the analyte's signal.
The use of stable isotope dilution methods, which employ these labeled standards, allows for high sensitivity and reliable quantification of this compound in complex biological matrices.
Preclinical Research Models and in Vitro/in Vivo Studies
Animal Model Investigations
Antineoplastic Activity in Adrenocortical Carcinoma (ACC) Experimental Models
Preclinical investigations have explored the antineoplastic potential of progesterone (B1679170) and its analogue, megestrol (B1676162) acetate (B1210297), in adrenocortical carcinoma (ACC). Studies using ACC cell lines, such as NCI-H295R and MUC-1, have demonstrated that progesterone can exert cytotoxic effects, induce apoptosis, and alter cell cycle distribution. endocrine-abstracts.org, nih.gov In vivo models utilizing zebrafish embryos injected with metastatic ACC cell lines (MUC-1 and TVBF-7) have shown that progesterone can significantly reduce xenograft tumor area and metastasis formation, effects partly mediated by a decrease in matrix metalloproteinase 2 (MMP2) levels. endocrine-abstracts.org, nih.gov While megestrol acetate's specific efficacy in reducing ACC progression is an area of ongoing investigation, the broader class of progestins shows promise in preclinical ACC models. endocrine-abstracts.org, researchgate.net ACC is a rare cancer for which standard treatments like mitotane (B1677208) combined with chemotherapy (etoposide, doxorubicin, cisplatin (B142131) - EDP-M) have limited efficacy, necessitating exploration of novel therapeutic strategies. researchgate.net
Synergistic Effects with Other Therapeutic Agents in Preclinical Settings
Research has indicated that megestrol acetate can exhibit synergistic effects when combined with other therapeutic agents in preclinical settings. Studies in endometrial cancer (EC) cell lines have shown that pterostilbene (B91288) (PT) combined with megestrol acetate (MA) results in a synergistic antiproliferative effect. mdpi.com This synergy is attributed to the inhibition of key cell-cycle regulators, including cyclin D1, cyclin B1, and CDK4, with pterostilbene enhancing the anti-tumor activity of megestrol acetate. researchgate.net Furthermore, preclinical data suggest that progesterone and its analogue, megestrol acetate, may have synergistic effects when administered with other cytotoxic therapies in ACC models. nih.gov
Reproductive Effects in Aquatic Organisms (e.g., Zebrafish)
Megestrol acetate (MTA), along with other synthetic progestins, has been identified as an environmental contaminant that can adversely affect aquatic organisms. Studies focusing on zebrafish (Danio rerio) have revealed significant impacts on reproduction. Exposure to megestrol acetate alone at environmental concentrations (e.g., 666 ng/L) led to a decrease in egg production and significantly reduced circulating concentrations of sex hormones such as estradiol (B170435) (E2), testosterone (B1683101) (T) in females, and 11-ketotestosterone (B164220) (11-KT) in males. nih.gov MTA exposure also resulted in the downregulation of genes along the hypothalamic-pituitary-gonadal (HPG) axis and histological alterations in zebrafish ovaries. nih.gov, nih.gov When combined with 17α-ethynylestradiol (EE2), megestrol acetate demonstrated an additive effect, causing a further reduction in fish fecundity compared to EE2 exposure alone. nih.gov Zebrafish are noted to be particularly sensitive to endocrine-disrupting chemicals like EE2, which can cause sex ratio biases, reduced fertility, and impaired reproductive behaviors. researchgate.net
Organ and Tissue Explant Culture Studies (e.g., Human Prostate Tissue)
While megestrol acetate has been investigated for its potential in treating prostate cancer, specific findings from organ or tissue explant culture studies using human prostate tissue were not detailed in the provided search results. Historical studies in the 1970s exploring megestrol acetate for prostate cancer treatment yielded disappointing outcomes. wikipedia.org
Pharmacokinetic Research Methodologies in Preclinical Models
Pharmacokinetic research methodologies are crucial for understanding how megestrol acetate is absorbed, distributed, metabolized, and excreted (ADME) in preclinical models. Preclinical pharmacokinetic data suggest that newer formulations of megestrol acetate may lead to a shortened time to clinical response. researchgate.net, nih.gov Studies have characterized absorption, distribution, metabolism, and excretion properties, noting that megestrol acetate is generally well absorbed, with peak plasma concentrations typically occurring within 1 to 3 hours after oral administration of tablet forms. nih.gov, wikipedia.org The elimination half-life averages approximately 34 hours, with a range of 13 to 105 hours. wikipedia.org Excretion primarily occurs via urine, accounting for 56.5% to 78.4% of the dose, with fecal excretion ranging from 7.7% to 30.3%. nih.gov, wikipedia.org, hres.ca, nih.gov Pharmacokinetic studies have employed methods to measure key parameters such as peak plasma concentration (Cmax), area under the concentration-time curve (AUC), and time to peak concentration (Tmax). hres.ca, nih.gov
Pharmacokinetic Research Methodologies in Preclinical Models
Studies on Drug Delivery and Bioavailability Enhancement (e.g., Nanocrystal Technology)
Significant research efforts have focused on enhancing the drug delivery and bioavailability of megestrol acetate, particularly for formulations with poor water solubility. Nanocrystal technology has been instrumental in this regard, leading to the development of formulations with improved bioavailability, especially in the fasting state. researchgate.net, nih.gov, amegroups.cn, researchgate.net, researchgate.net, fda.gov Compared to conventional micronized formulations, nanocrystal-based oral suspensions have demonstrated substantially higher peak plasma concentrations and area under the plasma concentration-time curve when administered without food. researchgate.net This optimization means that systemic exposure is less affected by the absence of food intake, potentially leading to more consistent therapeutic outcomes. researchgate.net Preclinical data suggest that these advanced formulations can accelerate the time to clinical response. researchgate.net, nih.gov Other novel approaches, such as solid dispersion nanoparticles prepared using supercritical antisolvent (SAS) processes, have also shown promise by increasing dissolution rates and significantly enhancing oral bioavailability, with reported increases in AUC and Cmax of approximately 4.0- and 5.5-fold, respectively, compared to raw megestrol acetate powder. nih.gov Nanoparticulate compositions, in general, offer the potential to substantially eliminate the effect of food on pharmacokinetics and allow for the use of smaller doses due to increased bioavailability. google.com
Compound List
Megestrol 17-acetate (Megestrol acetate, MA, MTA, MGA)
Progesterone (Pg)
17α-ethynylestradiol (EE2)
Etoposide
Doxorubicin
Cisplatin
Mitotane
Pterostilbene (PT)
Estradiol (E2)
Testosterone (T)
11-ketotestosterone (11-KT)
Zidovudine
Rifabutin
Warfarin
Medroxyprogesterone (B1676146) acetate
Norethindrone
Norethindrone acetate
Norethynodrel
Chlormadinone acetate
Norgestrel
Ethisterone
Cortisol
Trabectedin
Abiraterone acetate (AA)
Theoretical Frameworks and Emerging Hypotheses
Central and Peripheral Mechanisms for Appetite Stimulation
The precise mechanisms by which megestrol (B1676162) acetate (B1210297) stimulates appetite are not fully understood but are believed to involve both central and peripheral pathways patsnap.comresearchgate.netncats.ioaureatehealthcare.com. Centrally, it is hypothesized to modulate neurotransmitters and hormones within the brain that regulate hunger and satiety patsnap.com. Specifically, studies suggest that megestrol acetate may stimulate the activity of hypothalamic pathways containing neuropeptide Y (NPY), a potent central appetite stimulant nih.govviamedica.pl. Administration of megestrol acetate in rats has shown significant increases in NPY concentrations in various hypothalamic regions, including the arcuate nucleus, lateral hypothalamic area, ventromedial nucleus, and dorsomedial nucleus, sites known for NPY synthesis, release, and sensitivity to NPY-induced hyperphagia nih.gov. This suggests that megestrol acetate could enhance NPY synthesis, transport, and release, thereby contributing to its appetite-stimulating effects nih.gov.
Peripherally, megestrol acetate's effects on appetite may involve alterations in metabolism and the hormonal milieu that promote an anabolic state, encouraging nutrient storage and utilization patsnap.com. It also exhibits glucocorticoid activity, which is known to stimulate appetite and increase fat deposition patsnap.com. By partially activating glucocorticoid receptors, megestrol acetate can augment these effects, leading to increased food intake and weight gain in individuals experiencing anorexia and cachexia patsnap.com. Furthermore, megestrol acetate has been implicated in the down-regulation of pro-inflammatory molecules such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while potentially up-regulating Neuropeptide Y levels, which collectively contribute to increased appetite and body mass nih.govnih.gov.
Hypotheses on Metabolic Effects and Adipocyte Lipogenic Enzyme Interference
Research suggests that megestrol acetate may alter metabolic pathways, potentially through interference with the production or action of mediators like cachectin, a hormone known to inhibit adipocyte lipogenic enzymes ncats.ioaureatehealthcare.comdrugbank.com. Cachectin, also known as TNF-α, is a pro-inflammatory cytokine that plays a role in the catabolic state of cachexia nih.gov. By antagonizing the metabolic effects of principal catabolic cytokines, megestrol acetate may help to restore a more anabolic state researchgate.netnih.govresearchgate.net.
Studies indicate that megestrol acetate can influence body composition, with weight gain often associated with an increase in fat mass rather than lean body mass researchgate.net. While the exact mechanisms are still under investigation, it is hypothesized that megestrol acetate might interfere with the enzymes responsible for lipogenesis in adipocytes, thereby promoting fat accumulation. Its glucocorticoid activity, as mentioned, also contributes to increased fat deposition patsnap.com.
Theories on Anti-tumor Activity and Direct Cytotoxic Effects
Megestrol acetate exerts its anti-tumor activity primarily through its progestogenic properties, interacting with progesterone (B1679170) receptors (PgRs) ncats.ioaacrjournals.orghres.camedex.com.bdlbbc.orgwikipedia.orgcancerresearchuk.org. By binding to PgRs, it can modulate gene expression involved in cell growth and differentiation, making it valuable in treating hormone-sensitive cancers like breast and endometrial cancer patsnap.comaacrjournals.orghres.camedex.com.bd. Megestrol acetate can inhibit the proliferation of cancer cells, thereby slowing or halting tumor growth patsnap.com.
Beyond receptor-mediated effects, megestrol acetate has also been proposed to possess direct cytotoxic effects on tumor cells aacrjournals.orghres.camedex.com.bdstm-journal.rubioscientifica.com. Pharmacologic doses have demonstrated a direct cytotoxic effect on human breast cancer cells in vitro and have been shown to modify or abolish the stimulatory effects of estrogen on breast cancer cell lines hres.camedex.com.bd. Additionally, research suggests that megestrol acetate can induce apoptosis (programmed cell death) in cancer cells aacrjournals.orgstm-journal.ruendocrine-abstracts.orgmdpi.com. For instance, studies have shown megestrol acetate-treated HepG2 cells to undergo G1 arrest followed by apoptosis, evidenced by DNA laddering aacrjournals.org. It also exhibits antiestrogen (B12405530) activity by altering estrogen metabolism and suppressing plasma estrogens aacrjournals.org. Furthermore, megestrol acetate has been shown to interact with androgen and glucocorticoid receptors, potentially contributing to its antitumor actions drugbank.comaacrjournals.orghres.ca.
Proposed Mechanisms for Immunomodulatory Effects
Megestrol acetate appears to possess immunomodulatory properties, primarily through its influence on cytokine production nih.govnih.govresearchgate.netstm-journal.ruoup.comsemanticscholar.org. It has been shown to down-regulate the synthesis and release of pro-inflammatory cytokines, including IL-1, IL-6, TNF-α, and interferon gamma nih.govnih.govresearchgate.netstm-journal.rusemanticscholar.org. This reduction in pro-inflammatory mediators is thought to be a key factor in ameliorating cancer cachexia nih.govresearchgate.net. By reducing these cytokines, megestrol acetate may alleviate the systemic inflammation associated with cachexia, contributing to improved appetite and body mass nih.govnih.gov.
Future Directions in Megestrol 17 Acetate Research
Further Elucidation of Precise Molecular Mechanisms
While Megestrol (B1676162) 17-acetate is known to primarily function as a progesterone (B1679170) receptor agonist, the precise molecular mechanisms underlying all of its physiological effects are not completely understood. patsnap.comnih.gov It is a synthetic, substituted progesterone with activity similar to the natural hormone. nih.gov Its action as a progestin involves binding to and activating progesterone receptors, which in turn regulates the expression of genes involved in cell growth and differentiation. patsnap.comcancer.gov This is a key mechanism in its use in hormone-sensitive cancers. patsnap.comcancerresearchuk.org
However, the exact pathways by which it stimulates appetite and leads to weight gain are still being elucidated. patsnap.comnih.gov Current theories suggest it involves both central and peripheral pathways. patsnap.com Centrally, it may modulate neurotransmitters and hormones that regulate hunger in the brain. patsnap.com One hypothesis is that it increases the synthesis, transport, and release of Neuropeptide Y in the hypothalamus, a potent appetite stimulant. nih.gov Peripherally, it is believed to antagonize the metabolic effects of catabolic cytokines such as interleukin-1, interleukin-6, and tumor necrosis factor-α. nih.govsemanticscholar.orgnih.gov Future research will need to further dissect these pathways to clarify the specific signaling cascades and downstream effector molecules responsible for its orexigenic and anabolic effects.
Exploration of Novel Receptor Interactions and Downstream Signaling
Megestrol 17-acetate's activity is not limited to the progesterone receptor (PR). nih.govresearchgate.net It also exhibits glucocorticoid activity and can bind to glucocorticoid receptors (GR), which may contribute to its appetite-stimulating effects. patsnap.comnih.gov One study noted that megestrol binds to glucocorticoid receptors with a 46% affinity compared to cortisol's 25%. nih.gov Additionally, some studies have shown it has activity at the androgen receptor (AR). nih.govresearchgate.net
A significant area for future exploration is its interaction with other nuclear receptors. Research has shown that this compound is a specific inducer of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. nih.govcbs.dk This induction is mediated through the activation of the human pregnane (B1235032) X receptor (hPXR). nih.govcbs.dk The mechanism involves megestrol binding to the ligand-binding domain of hPXR, which increases the recruitment of cofactors like the steroid receptor coactivator-1 (SRC-1). nih.govcbs.dk
Future investigations should focus on:
Screening for interactions with other orphan or known nuclear receptors to build a more comprehensive receptor interaction profile.
Mapping the downstream signaling pathways that are activated following these novel receptor interactions, particularly the consequences of hPXR activation on cellular metabolism and xenobiotic response.
Determining the pharmacologic activity of its various metabolites, some of which have been shown to have significant activity on the PR, but not the AR and GR. nih.govresearchgate.net
Development of Advanced Delivery Systems for Enhanced Research Applications
A significant challenge in the preclinical study of this compound is its poor water solubility, which can lead to inadequate and variable absorption. dovepress.comnih.gov This pharmacokinetic variability can complicate the interpretation of research findings. To address this, advanced delivery systems are being developed to improve its biopharmaceutical performance. dovepress.com
Two promising strategies include:
Nanocrystal Technology : This approach enhances the bioavailability of poorly water-soluble drugs. semanticscholar.orgnih.gov A nanocrystal oral suspension of this compound has been developed that is bioequivalent to higher doses of older formulations in a fed state and shows significantly improved absorption in a fasting state. dovepress.com This technology increases the surface area per unit mass, leading to improved solubility and more rapid dissolution. dovepress.com
Solid Dispersion Nanoparticles : Using a supercritical antisolvent (SAS) process, this compound solid dispersion nanoparticles have been created with hydrophilic polymers and surfactants. nih.gov In preclinical rat models, this formulation demonstrated a rapid dissolution of over 95% within 30 minutes and significantly increased oral bioavailability compared to the raw powder. nih.gov
These advanced delivery systems provide researchers with tools that ensure more consistent and predictable plasma concentrations, which is critical for accurately assessing dose-response relationships and mechanisms of action in preclinical models.
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations in Preclinical and Clinical Studies
| Formulation | Subject | State | Cmax (ng/mL) | AUC (ng·h/mL) | Fold Increase (vs. Micronized/Raw) | Source |
|---|---|---|---|---|---|---|
| Micronized Oral Suspension | Human | Fasting | 207.1 | 6,763.5 (AUCinf) | - | dovepress.com |
| Nanocrystal Formulation | Human | Fasting | 1,374.8 | 12,560.1 (AUCinf) | Cmax: 6.7x, AUC: 1.86x | dovepress.com |
| Raw Powder | Rat | - | ~2,100 | ~11,000 (AUC0–24) | - | nih.gov |
In-depth Studies on Environmental Persistence and Long-term Ecological Impacts
The widespread use of synthetic hormones has led to their emergence as micropollutants in aquatic and terrestrial ecosystems. nih.gov Synthetic progestins, including this compound, are considered endocrine-disrupting compounds that can alter the reproductive fitness and development of wildlife, even at very low concentrations in the ng/L range. nih.gov
Studies on the degradation of this compound in soil have shown that it can be classified as a low-persistence substance in certain environments. mdpi.com For example, in one study, its half-life ranged from 11.18 to 20.39 days depending on the soil type. mdpi.com However, the continuous introduction of such compounds into the environment can lead to a state of "pseudo-persistence," where the rate of introduction outpaces degradation. mdpi.com
There is a critical need for further in-depth research into:
The long-term ecological impacts of chronic, low-dose exposure on a variety of non-target organisms, particularly aquatic life such as fish and mussels. nih.gov
The complete degradation pathways of this compound in different environmental compartments, including water, sediment, and soil.
The potential for bioaccumulation and biomagnification within environmental food webs.
The effects of binary mixtures, as this compound can interact with other environmental contaminants like 17α-ethynylestradiol to adversely affect reproduction in organisms such as zebrafish. nih.gov
Investigation of Synergistic Effects with Other Experimental Agents in Preclinical Models
There is growing interest in the potential for this compound to act synergistically with other therapeutic agents, particularly in oncology. Preclinical data has shown that progestins can have a specific antineoplastic activity in adrenocortical carcinoma (ACC) models. nih.govendocrine-abstracts.org Research has explored the addition of this compound to cytotoxic chemotherapy regimens, such as etoposide, doxorubicin, cisplatin (B142131), and mitotane (B1677208) (EDP-M), for metastatic ACC. nih.govendocrine-abstracts.org These studies suggest a potential for synergistic or additive effects. nih.gov
Historically, this compound has also been shown to have additive effects with other agents like tamoxifen and mitomycin C in breast cancer models. nih.gov
Future preclinical research should expand to investigate the synergistic potential of this compound with a broader range of experimental agents. This could include combining it with:
Targeted molecular therapies to overcome resistance mechanisms in hormone-sensitive cancers.
Immunomodulatory agents, given the known effects of this compound on pro-inflammatory cytokines.
Agents targeting metabolic pathways in models of cachexia to see if combination therapy can produce a more profound effect on appetite and lean body mass.
These preclinical investigations will be crucial for identifying promising new combination strategies to be explored in future clinical settings.
Q & A
Q. What validated analytical methods are recommended for quantifying Megestrol 17-acetate in pharmaceutical formulations?
Answer: High-performance liquid chromatography (HPLC) with UV detection at 292 nm is a widely accepted method for quantifying this compound. The standard preparation involves dissolving 45 mg of USP-grade Megestrol Acetate in methanol and diluting with dissolution medium to achieve a final concentration of 18 µg/mL. Analytical validation should include specificity, linearity, precision, and accuracy, adhering to regulatory guidelines for method development (e.g., ANDA submissions). Ensure proper calibration using reference standards traceable to pharmacopeial monographs (USP/EP) .
Q. How should researchers prepare and store standard solutions for chromatographic analysis of this compound?
Answer: Standard solutions should be prepared in volumetric flasks using methanol as a solvent due to its compatibility with this compound’s solubility profile. For example, dissolve 45 mg of the compound in 5 mL methanol, then dilute with dissolution medium to 250 mL. Further dilution to 100 mL yields a working standard. Store solutions at controlled temperatures (0°C–6°C) to prevent degradation, and use separate syringes for sampling to avoid cross-contamination .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in pharmacokinetic data across preclinical and clinical studies of this compound?
Answer: Discrepancies often arise from differences in study design, such as dosing regimens, bioavailability in animal models vs. humans, or metabolic pathways. To address this:
- Conduct comparative bioavailability studies using identical formulations and species-specific protocols.
- Apply nonparametric statistical methods (e.g., Kaplan-Meier survival analysis) to account for censored data in longitudinal studies.
- Validate findings with mass spectrometry (LC-MS/MS) to ensure accurate quantification of metabolites, which may explain variability in efficacy or toxicity .
Q. What experimental design considerations are critical for assessing this compound’s anti-tumor efficacy in advanced endometrial cancer models?
Answer:
- Model Selection: Use orthotopic xenograft models to mimic tumor microenvironment interactions.
- Dose Optimization: Perform dose-response studies to identify the therapeutic window, balancing progestogenic activity and cytotoxicity.
- Control Groups: Include estrogen receptor (ER)-negative models to isolate ER-dependent mechanisms.
- Endpoint Analysis: Measure tumor regression via histopathology and correlate with biomarkers (e.g., progesterone receptor expression). Ensure compliance with CONSORT guidelines for transparent reporting of preclinical data .
Q. How can researchers address analytical challenges in stability studies of this compound under varying storage conditions?
Answer:
- Degradation Profiling: Use forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) to identify degradation products.
- Chromatographic Validation: Employ ultra-high-performance liquid chromatography (UHPLC) coupled with photodiode array detection to resolve co-eluting impurities.
- Statistical Analysis: Apply multivariate regression to correlate storage parameters (temperature, humidity) with impurity formation. Stability data should be reported with 95% confidence intervals to inform shelf-life recommendations .
Q. What statistical approaches are recommended for analyzing contradictory outcomes in hormone receptor binding assays involving this compound?
Answer:
- Dose-Response Modeling: Use nonlinear regression (e.g., four-parameter logistic curves) to estimate EC₅₀ values and compare receptor affinity across studies.
- Meta-Analysis: Pool data from independent assays, adjusting for heterogeneity via random-effects models.
- Sensitivity Analysis: Test robustness by excluding outliers or stratifying results by experimental conditions (e.g., cell line variability). Report p-values with effect sizes to contextualize clinical relevance .
Methodological Guidance
Q. How to ensure reproducibility in synthesizing and characterizing novel this compound derivatives?
Answer:
- Synthetic Protocols: Document reaction conditions (temperature, solvent purity, catalyst ratios) in triplicate.
- Characterization: Provide nuclear magnetic resonance (NMR) spectra, high-resolution mass spectrometry (HRMS) data, and chromatographic purity (>98%). For novel compounds, include X-ray crystallography or differential scanning calorimetry (DSC) to confirm structural identity.
- Data Sharing: Deposit raw spectral data in supplemental materials with digital object identifiers (DOIs) for public access .
Q. What are best practices for validating this compound’s biological activity in hormone-responsive assays?
Answer:
- Positive/Negative Controls: Include estradiol or tamoxifen as controls for ER/PR modulation.
- Dose Validation: Use logarithmic dilutions to establish dynamic range and minimize plate-edge effects in high-throughput screens.
- Replicate Strategy: Perform assays in triplicate across independent experiments to account for inter-day variability.
- Data Normalization: Express results as fold-changes relative to vehicle-treated controls, adjusting for baseline variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
